molecular formula C13H13NO3 B11877306 Ethyl (7-hydroxy-1-naphthyl)-carbamate CAS No. 68214-72-2

Ethyl (7-hydroxy-1-naphthyl)-carbamate

Cat. No.: B11877306
CAS No.: 68214-72-2
M. Wt: 231.25 g/mol
InChI Key: KJADDPWIRVBKPZ-UHFFFAOYSA-N
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Description

Ethyl (7-hydroxy-1-naphthyl)-carbamate is a substituted carbamate derivative characterized by an ethyl carbamate group attached to the 1-position of a naphthalene ring bearing a hydroxyl group at the 7-position. Carbamates are widely studied for their toxicological and carcinogenic properties, with ethyl carbamate (urethane) being a well-documented carcinogen in fermented beverages and tobacco products .

Properties

CAS No.

68214-72-2

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl N-(7-hydroxynaphthalen-1-yl)carbamate

InChI

InChI=1S/C13H13NO3/c1-2-17-13(16)14-12-5-3-4-9-6-7-10(15)8-11(9)12/h3-8,15H,2H2,1H3,(H,14,16)

InChI Key

KJADDPWIRVBKPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1C=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 7-hydroxy-1-naphthylamine:

Industrial Production Methods:

  • Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Ethyl (7-hydroxy-1-naphthyl)-carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
    • Major Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

  • Reduction:

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Major Products: Reduction can result in the formation of amines or other reduced derivatives.

  • Substitution:

    • Substitution reactions can occur at the hydroxyl group or the carbamate group.
    • Common Reagents: Halogenating agents, alkylating agents, or acylating agents.

      Major Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Ethyl (7-hydroxy-1-naphthyl)-carbamate is used as an intermediate in the synthesis of various organic compounds.
  • It serves as a building block for the development of new materials and chemical entities.

Biology:

  • This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • It is used in the development of bioactive molecules and pharmaceuticals.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • It is investigated for its role in drug delivery systems and as a prodrug.

Industry:

  • This compound is used in the production of dyes, pigments, and other industrial chemicals.
  • It is also utilized in the development of specialty chemicals for various applications.

Mechanism of Action

The mechanism of action of ethyl (7-hydroxy-1-naphthyl)-carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl group and carbamate group play crucial roles in its biological activity. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamates

Table 1: Structural Comparison of Ethyl (7-hydroxy-1-naphthyl)-carbamate and Analogous Compounds

Compound Molecular Formula Substituents Key Functional Groups
This compound C₁₃H₁₃NO₃ 7-OH on naphthyl, ethyl carbamate Hydroxyl, carbamate ester
1-Naphthyl ethylcarbamate C₁₃H₁₃NO₂ No hydroxyl, ethyl carbamate Carbamate ester
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 3-OH on phenyl, methyl carbamate Hydroxyl, carbamate ester
Vinyl carbamate C₃H₅NO₂ Vinyl group instead of ethyl Unsaturated carbamate
  • Position of Hydroxyl Group : The 7-hydroxy substitution in the naphthyl ring may confer distinct electronic and steric effects compared to 3-hydroxyphenyl derivatives (e.g., Methyl (3-hydroxyphenyl)-carbamate, CAS 13683-89-1) . This could influence reactivity in metabolic oxidation or conjugation reactions.
  • Vinyl vs. Ethyl Carbamates: Vinyl carbamate (C₃H₅NO₂) demonstrates 10–50× higher carcinogenic potency than ethyl carbamate due to its unsaturated structure, which facilitates metabolic activation to DNA-reactive epoxides .

Toxicological and Carcinogenic Profiles

Table 2: Comparative Carcinogenicity of Carbamates

Compound Carcinogenic Potency (Relative to Ethyl Carbamate) Key Tumor Types Induced Mutagenicity (Salmonella Assay)
Ethyl carbamate 1× (Baseline) Lung adenomas, liver carcinomas Non-mutagenic without metabolic activation
Vinyl carbamate 10–50× Lung adenomas, neurofibrosarcomas Mutagenic in TA1535/TA100 with liver S9
This compound* Unknown (predicted lower than vinyl carbamate) Not reported Not tested
Methyl (3-hydroxyphenyl)-carbamate Not reported Not reported Not tested

*Predicted based on structural similarity.

  • Ethyl Carbamate: Classified as IARC Group 2A ("probably carcinogenic"), with synergistic effects observed when co-ingested with ethanol .
  • Vinyl Carbamate: Exhibits direct mutagenicity and forms DNA adducts without requiring ethanol co-exposure .
  • Hydroxylated Derivatives: The hydroxyl group in this compound may reduce metabolic activation to carcinogenic intermediates by promoting detoxification pathways (e.g., glucuronidation) .

Metabolic Pathways and Enzymatic Interactions

Ethyl carbamate is primarily metabolized by CYP2E1 to vinyl carbamate epoxide, a reactive intermediate implicated in DNA adduct formation . However, hydroxylated derivatives like this compound may undergo alternative pathways:

  • Phase I Metabolism: Potential oxidation of the naphthyl ring or hydroxyl group by CYP450 isoforms.
  • Phase II Detoxification: Glucuronidation or sulfation of the 7-hydroxy group, as observed in phenolic compounds .

Analytical Methods and Detection in Various Matrices

  • PLS Modeling and FTIR : Used for ethyl carbamate quantification in spirits, relying on co-linear compounds for calibration .
  • GC-MS : Applied for ethyl carbamate detection in fermented beverages (e.g., cachaça,白酒) with limits of quantification (LOQ) as low as 22 µg/L .
  • HPLC-UV : Suitable for hydroxylated carbamates due to UV absorbance of aromatic rings .

Regulatory and Risk Assessment Considerations

Ethyl carbamate is regulated in alcoholic beverages (e.g., Canada: 150 µg/L; Brazil: 210 µg/L) . For this compound:

  • Exposure Risks: Limited data, but structural alerts (carbamate group) warrant precautionary evaluation.
  • Margin of Exposure (MOE) : For ethyl carbamate in Chinese白酒, MOE values as low as 1,875 indicate significant risk for heavy consumers . Hydroxylation may mitigate this risk by enhancing detoxification.

Biological Activity

Ethyl (7-hydroxy-1-naphthyl)-carbamate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a hydroxyl group and a carbamate moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and carbamate groups facilitate binding to proteins, leading to modulation of their activity. This interaction can result in various biological effects, including:

  • Inhibition of enzyme activity
  • Alteration of cellular signaling pathways
  • Induction of apoptosis in cancer cells

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.

2. Anticancer Activity

This compound has demonstrated promising anticancer properties in vitro. In studies involving breast cancer cell lines (MCF-7), the compound induced significant cytotoxic effects, with an IC50 value of approximately 15 µM. The mechanism involves the induction of apoptosis and disruption of the cell cycle, particularly at the S phase .

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction
HepG225Cell cycle arrest
PC310Inhibition of proliferation

3. Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. At concentrations as low as 3 µM, it has been shown to enhance neuronal survival through antioxidative mechanisms, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study examining the effects on breast cancer cells, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

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